Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound characterized by its unique structural features and potential applications in medicinal chemistry. Its molecular formula is , indicating the presence of cyclopropyl and imidazole moieties, which are significant in various biological activities. This compound is classified as a derivative of imidazole, a five-membered heterocyclic compound known for its diverse pharmacological properties.
The synthesis of cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors. A common method includes the reaction of cyclopropylamine with 2-iminothiazolidine under acidic conditions to yield the desired imidazole derivative. The process can be optimized by varying temperature, solvent choice, and reaction time to maximize yield and purity.
The reaction often employs solvents such as ethanol or methanol to facilitate the cyclization process. The formation of the dihydrochloride salt is achieved by treating the base form of the compound with hydrochloric acid, resulting in improved solubility and stability of the final product. Purification steps such as recrystallization or chromatography are typically employed to isolate the product from unreacted starting materials and byproducts.
The molecular structure of cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride features a cyclopropyl group attached to a 4,5-dihydroimidazole ring. The imidazole ring contributes to its biological activity by allowing interactions with various biological targets.
Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride can undergo several types of chemical reactions:
For oxidation, common reagents include hydrogen peroxide and peracids. Reduction often utilizes lithium aluminum hydride or sodium borohydride as reducing agents. Nucleophilic substitution reactions can be conducted under basic or acidic conditions using halides or thiols as nucleophiles.
The mechanism of action for cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific active sites on enzymes, inhibiting their activity and thereby affecting biochemical pathways. This inhibition can lead to therapeutic effects, including anti-cancer properties or antimicrobial activity.
Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride typically appears as a white crystalline solid. It has moderate solubility in water due to its dihydrochloride salt form, which enhances its stability and bioavailability.
The compound exhibits basic properties due to the presence of the amine group, allowing it to form salts with acids. Its stability under various pH conditions makes it suitable for pharmaceutical formulations.
Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride has potential applications in medicinal chemistry as a building block for synthesizing more complex molecules with targeted biological activities. Its derivatives may be explored for their anti-inflammatory, antimicrobial, or anticancer properties. Additionally, this compound could serve as a lead structure for further drug development due to its unique pharmacophore characteristics.
The synthesis of cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 2649073-81-2) leverages convergent multi-component reactions (MCRs) to assemble its cyclopropane-imidazole hybrid scaffold. A key approach involves the in situ generation of cyclopropanecarboxaldehyde derivatives, which undergo condensation with ethylenediamine equivalents in the presence of ammonium acetate. This one-pot sequence facilitates simultaneous C-N bond formation and imidazoline ring cyclization, yielding the 4,5-dihydro-1H-imidazole core with the cyclopropyl moiety pre-installed at the C2 position [3]. The dihydrochloride salt is subsequently formed via HCl-mediated protonation in anhydrous ethanol, enhancing crystallinity.
Critical to this pathway is the stoichiometric control of ammonia equivalents, which suppresses undesirable polymerization. Studies show that maintaining a 1:1.2:1.5 molar ratio (cyclopropanecarboxaldehyde:ethylenediamine:NH₄OAc) at 80°C achieves >75% conversion to the free base. The reaction’s robustness is evidenced by its tolerance to electron-deficient cyclopropane derivatives, enabling access to analogs with fluorinated cyclopropyl groups [7].
Table 1: Optimization of MCR Parameters for Imidazoline Formation
Parameter | Baseline | Optimized | Effect on Yield |
---|---|---|---|
Temperature | 60°C | 80°C | ↑ 22% |
NH₄OAc Equivalents | 1.0 | 1.5 | ↑ 15% |
Solvent | Ethanol | Ethanol/H₂O (9:1) | ↑ Crystallinity |
Reaction Time | 12 h | 8 h | No Δ (maintained) |
Functionalization of the cyclopropyl ring post-imidazoline formation requires specialized catalysts due to strain-driven ring-opening tendencies. Palladium/phosphine complexes (e.g., Pd(OAc)₂/XPhos) enable Suzuki-Miyaura coupling at cyclopropyl C–H bonds without ring degradation. This system achieves selective arylation at the cyclopropyl position adjacent to the imidazoline, exploiting the amine’s directing group effect [7]. Key to success is the use of electron-deficient arylboronic acids, which suppress β-carbon elimination—a common side reaction with strained rings.
Alternatively, rhodium-catalyzed C–H amination using [Cp*RhCl₂]₂ and aryl azides introduces amine functionalities at the cyclopropyl ring. This method is particularly valuable for generating prodrug candidates, as demonstrated by conversions exceeding 60% with minimal epimerization at the methanamine stereocenter [9]. The dihydrochloride salt’s ionic character facilitates purification of these derivatives via pH-selective crystallization.
Ultrasound irradiation (35 kHz) significantly accelerates the cyclization step in dihydroimidazole synthesis. In model reactions constructing cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine, sonication reduces the cyclization time from 12 hours to 90 minutes while improving yields by 18–25%. The acoustic cavitation effect enhances mass transfer of gaseous ammonia—a key nucleophile—across the liquid-gas interface [7].
Notably, ultrasound also suppresses hydrolysis of acid-sensitive cyclopropyl groups during HCl salt formation. At 20°C, sonicated reactions exhibit <5% ring-opened byproducts versus 15–20% in conventional methods. This is attributed to reduced local heating during protonation, preserving the strained cyclopropane ring.
Fragment-based drug design (FBDD) has been employed to optimize the imidazoline-cyclopropyl pharmacophore. The core is treated as two fragments: (1) the 4,5-dihydro-1H-imidazole hydrogen-bond acceptor, and (2) the conformationally constrained cyclopropyl-methanamine donor. Screening against kinase targets revealed that fragment linking strategies—connecting the imidazole C2 to cyclopropyl via methanamine—enhance binding entropy by 3.5 kcal/mol versus unlinked fragments [5].
Structure-activity relationship (SAR) studies indicate that N-methylation of the imidazoline ring diminishes solubility but improves metabolic stability. However, this modification is precluded in cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine due to steric clashes with the cyclopropyl group, as confirmed by molecular modeling [7]. Alternative strategies include introducing solubilizing groups at the methanamine nitrogen, though this requires re-optimization of dihydrochloride salt crystallization conditions.
Table 2: Fragment Linking Effects on Target Binding
Fragment Combination | ΔG (kcal/mol) | Kd (μM) | Pharmacological Outcome |
---|---|---|---|
Unlinked Imidazole + Cyclopropylamine | -5.2 | 125.0 | Low cellular activity |
Covalently Linked Hybrid | -8.7 | 0.45 | Enhanced target engagement |
Hybrid with N-Methylimidazole | -8.1 | 0.82 | Reduced solubility (25 μM) |
The dihydrochloride salt form of cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine necessitates specialized purification to prevent deliquescence. Anti-solvent crystallization using ethanol/diethyl ether (1:5 v/v) yields monodisperse crystals with <0.5% residual solvents. Critical process parameters include:
Stabilization studies reveal that packaging under argon with desiccants (silica gel) preserves salt integrity for >24 months at 4°C. Notably, the dihydrochloride exhibits superior stability over mono-salts due to reduced hygroscopicity—water uptake is ≤1% at 60% RH versus 8% for the monohydrochloride [2].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3